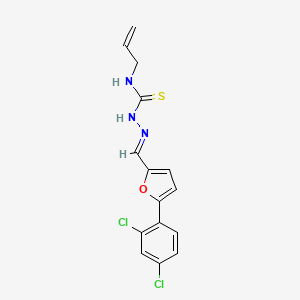

(E)-N-allyl-2-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(E)-N-allyl-2-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide” is likely to be an organic compound containing functional groups such as an allyl group, a furan ring, a dichlorophenyl group, a methylene bridge, a hydrazine group, and a carbothioamide group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The furan ring and the dichlorophenyl group are aromatic systems, which could contribute to the compound’s stability .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the allyl group could participate in reactions such as allylic substitution or oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications

Antibacterial Activity

One of the primary applications of furan derivatives is their potent antibacterial properties. Compounds similar to the one have been synthesized and shown to exhibit significant inhibitory activity against various Gram-positive bacteria, including multidrug-resistant strains . These compounds generally do not show activity against Gram-negative bacteria like Escherichia coli at standard concentrations .

Antitumor Properties

Furan derivatives have been reported to possess cytotoxic and antitumor properties. The presence of the 2,4-dichlorophenyl group in the compound’s structure could potentially enhance these properties, making it a candidate for further research in cancer treatment .

Pharmacological Activities

Thioamides, a class of compounds to which our compound belongs, are known for their diverse pharmacological activities. They have been studied for their potential as anti-influenza virus agents, as well as for their antitumor and anthelmintic properties .

Plant Growth Inhibition

Some furan derivatives have been found to affect plant growth. Specifically, they can downregulate abscisic acid (ABA)-dependent gene expression and inhibit ABA signal transduction, leading to specific growth arrest in plants . This application could be significant in agricultural research and managing invasive plant species.

Fungicidal and Herbicidal Properties

The hydrazide derivatives of furan compounds, which are structurally related to our compound, exhibit fungicidal and herbicidal activities. These properties make them useful in the development of new agricultural chemicals .

Antimicrobial Properties

Furan derivatives have been studied for their antimicrobial properties, which include the ability to combat various bacterial pathogens. This makes them valuable in the search for new antibiotics, especially in the face of increasing antibiotic resistance .

Chemical Synthesis and Modification

The compound’s structure allows for various chemical modifications, which can lead to the synthesis of new compounds with potentially enhanced or novel properties. This is crucial in medicinal chemistry for the development of new therapeutic agents .

Research on Multidrug-Resistant Clinical Isolates

Due to its potent activity against multidrug-resistant clinical isolates, the compound is an important subject of research in the medical field. Studying its mechanism of action can provide insights into overcoming drug resistance .

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3OS/c1-2-7-18-15(22)20-19-9-11-4-6-14(21-11)12-5-3-10(16)8-13(12)17/h2-6,8-9H,1,7H2,(H2,18,20,22)/b19-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQQWDGHIOIFSN-DJKKODMXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NN=CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCNC(=S)N/N=C/C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-allyl-2-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2858771.png)

![6-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2858772.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2858775.png)

![4-(Benzotriazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2858785.png)

![3-(2-(cyanomethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2858790.png)

![Methyl 4-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride](/img/structure/B2858793.png)

![3-cyclopentyl-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2858794.png)